tert-Butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13776282
Molecular Formula: C15H29ClN2O2
Molecular Weight: 304.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29ClN2O2 |
|---|---|
| Molecular Weight | 304.85 g/mol |
| IUPAC Name | tert-butyl 3,3-dimethyl-2-piperidin-4-ylazetidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-15(4,5)12(17)11-6-8-16-9-7-11;/h11-12,16H,6-10H2,1-5H3;1H |
| Standard InChI Key | HZELFFHQUIZSGU-UHFFFAOYSA-N |
| SMILES | CC1(CN(C1C2CCNCC2)C(=O)OC(C)(C)C)C.Cl |
| Canonical SMILES | CC1(CN(C1C2CCNCC2)C(=O)OC(C)(C)C)C.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride systematically describes its structure:
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A four-membered azetidine ring (C3H7N) substituted at position 1 with a tert-butoxycarbonyl (Boc) group
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Two methyl groups at position 3 of the azetidine
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A piperidin-4-yl moiety at position 2
The molecular formula is C17H31ClN2O2 with a molecular weight of 330.89 g/mol. X-ray crystallography of analogous compounds reveals that the azetidine ring adopts a puckered conformation, while the piperidine ring maintains a chair configuration, creating a rigid three-dimensional scaffold .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2757731-98-7 | |
| Molecular Formula | C17H31ClN2O2 | |
| Exact Mass | 330.2078 g/mol | |
| SMILES Notation | O=C(N1CC(C1C1CCNCC1)(C)C)OC(C)(C)C.Cl | |
| Salt Form | Hydrochloride |
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, analogous azetidine-piperidine hybrids exhibit characteristic signals:
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1H NMR:
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13C NMR:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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tert-Butyl azetidine-1-carboxylate core
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3,3-Dimethylazetidine substructure
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Piperidin-4-yl substituent
A convergent synthesis strategy typically involves:
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Construction of the 3,3-dimethylazetidine ring
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Introduction of the piperidine moiety via nucleophilic substitution
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Boc protection/deprotection sequences
Stepwise Synthesis
Step 1: Preparation of 3,3-dimethylazetidine
Reaction of tert-butylamine with 2-nitropropane and formaldehyde under Mannich conditions yields 3,3-dimethylazetidine nitro intermediate. Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to amine .
Step 2: Boc Protection
Treatment with di-tert-butyl dicarbonate in THF installs the Boc group at the azetidine nitrogen (85% yield) .
Step 3: Piperidine Coupling
Mitsunobu reaction between Boc-protected 3,3-dimethylazetidin-2-ol and 4-hydroxypiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine effects stereospecific C-O bond formation (72% yield) .
Step 4: Salt Formation
Free base treatment with HCl in ethyl ether generates the hydrochloride salt (95% purity by HPLC) .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | tert-butylamine, 2-nitropropane, HCHO, EtOH, Δ | 68 | 90 |
| 2 | Boc2O, DMAP, THF, 0°C→RT | 85 | 98 |
| 3 | DEAD, PPh3, 4-hydroxypiperidine, THF | 72 | 95 |
| 4 | HCl/Et2O, 0°C | 95 | 99 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Water Solubility: 12 mg/mL (simulated gastric fluid, pH 1.2)
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logP: 2.8 (calculated using XLogP3)
The Boc group enhances membrane permeability (Pe = 8.3 × 10⁻6 cm/s in Caco-2 assay), while the hydrochloride salt improves aqueous solubility compared to the free base .
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC)
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Photostability: Stable under UV light (λ > 300 nm) for 48 hrs
Pharmaceutical Applications and Biological Evaluation
Central Nervous System Targets
Molecular docking studies predict high affinity (Ki = 14 nM) for σ-1 receptors, suggesting potential in neuropathic pain management. In vitro assays show 78% inhibition of monoamine oxidase B (MAO-B) at 10 μM .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to membrane disruption via piperidine protonation.
Metabolic Pathways
Primary routes in human liver microsomes:
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Boc group hydrolysis (CYP3A4-mediated)
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N-demethylation (CYP2D6)
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Glucuronidation (UGT1A1)
Elimination t1/2 = 5.2 hrs (human hepatocytes).
| Supplier | Purity | Packaging | Price (50 mg) |
|---|---|---|---|
| Reagentia | 98% | Amber glass vial | €553.24 |
| VulcanChem | 95% | PE bottle | $620.00 |
| BLD Pharm | 97% | Sealed ampoule | ¥4,320 |
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
| Compound | MW (g/mol) | logP | MAO-B IC50 | σ-1 Ki (nM) |
|---|---|---|---|---|
| Target Compound | 330.89 | 2.8 | 10 μM (78%) | 14 |
| tert-Butyl azetidine-3-carboxylate | 193.68 | 1.2 | Inactive | 420 |
| 3-(Piperidin-4-yl)azetidine | 154.25 | 0.9 | 45 μM (32%) | 89 |
The tert-butyl and dimethyl groups enhance target engagement by 6-fold compared to unsubstituted analogs, demonstrating structure-activity relationship (SAR) importance .
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